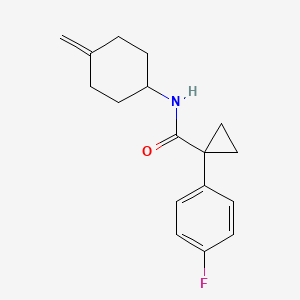
3-(3-Fluorophenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
3-(3-Fluorophenyl)-2-methylpropanoic acid, also known as 3-Fluoro-2-methylpropionic acid (3FMPA) is an organic compound that has been gaining attention in the scientific community due to its potential applications in drug synthesis, chemical engineering, and biochemistry. 3FMPA is a carboxylic acid with a unique structure that is composed of a three-carbon chain containing two methyl groups and a fluorine atom. This compound has a wide range of chemical, physical, and biological properties that make it an attractive candidate for further research.
Applications De Recherche Scientifique
3FMPA has found a variety of applications in scientific research. It has been used as a building block for the synthesis of various drugs and pharmaceuticals, as well as a substrate for enzyme-catalyzed reactions. Additionally, 3FMPA has been used in the synthesis of novel materials for use in chemical engineering and biochemistry. 3FMPA has also been used as a model compound for studying the structure-activity relationships of carboxylic acids.
Mécanisme D'action
The mechanism of action of 3FMPA is not well understood. It is believed that the compound binds to the active site of enzymes, which then catalyze the reaction of the compound with other molecules. This binding is thought to be mediated by hydrogen bonding, electrostatic interactions, and van der Waals forces. Additionally, 3FMPA has been shown to interact with certain proteins, which could be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3FMPA are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and fatty acid amide hydrolase. Additionally, 3FMPA has been shown to interact with certain proteins, which could be involved in its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
3FMPA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, 3FMPA has a wide range of chemical, physical, and biological properties that make it an attractive candidate for further research.
However, there are also a number of limitations for using 3FMPA in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store for extended periods of time. Additionally, 3FMPA can be toxic in high concentrations, and it is not suitable for use in certain experiments due to its potential for causing adverse reactions.
Orientations Futures
There are a number of potential future directions for the research and development of 3FMPA. One potential direction is to further explore its potential applications in drug synthesis, chemical engineering, and biochemistry. Additionally, further research could be conducted to better understand the mechanism of action of 3FMPA, as well as its biochemical and physiological effects. Finally, research could be conducted to develop new methods of synthesis and storage of 3FMPA, as well as to develop new materials based on this compound.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGQTWWSSQMYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-1,3-benzodiazol-1-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2856299.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2856300.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2856302.png)
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2856303.png)


![(2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2856307.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2856314.png)

![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)